3-Amino-2-cyano-3-methylsulfanylprop-2-enamide
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Overview
Description
3-Amino-2-cyano-3-methylsulfanylprop-2-enamide is an organic compound with the molecular formula C6H8N2OS. It is a derivative of prop-2-enamide and contains functional groups such as an amino group, a cyano group, and a methylsulfanyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-cyano-3-methylsulfanylprop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylsulfanylprop-2-enamide with cyanamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-cyano-3-methylsulfanylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-2-cyano-3-methylsulfanylprop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-cyano-3-methylsulfanylprop-2-enamide involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(1-amino-2-cyanovinyl)furazans
- 3-Amino-2-methyl-quinazolin-4(3H)-ones
Uniqueness
3-Amino-2-cyano-3-methylsulfanylprop-2-enamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C5H7N3OS |
---|---|
Molecular Weight |
157.20 g/mol |
IUPAC Name |
3-amino-2-cyano-3-methylsulfanylprop-2-enamide |
InChI |
InChI=1S/C5H7N3OS/c1-10-5(8)3(2-6)4(7)9/h8H2,1H3,(H2,7,9) |
InChI Key |
DEGLOAQEXVZLOE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=C(C#N)C(=O)N)N |
Origin of Product |
United States |
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